4-Bromo-2-(2-((4-butoxyphenoxy)acetyl)carbohydrazonoyl)phenyl 2-chlorobenzoate
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Description
4-Bromo-2-(2-((4-butoxyphenoxy)acetyl)carbohydrazonoyl)phenyl 2-chlorobenzoate is a complex organic compound with the molecular formula C26H24BrClN2O5 and a molecular weight of 559.849 g/mol . This compound is notable for its unique structure, which includes bromine, chlorine, and butoxyphenoxy groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(2-((4-butoxyphenoxy)acetyl)carbohydrazonoyl)phenyl 2-chlorobenzoate typically involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:
Formation of the butoxyphenoxy intermediate: This involves the reaction of 4-butoxyphenol with an appropriate acylating agent under controlled conditions.
Introduction of the carbohydrazonoyl group: This step involves the reaction of the butoxyphenoxy intermediate with a hydrazine derivative to form the carbohydrazonoyl group.
Coupling with 2-chlorobenzoic acid: The final step involves coupling the carbohydrazonoyl intermediate with 2-chlorobenzoic acid in the presence of a suitable catalyst to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-efficiency reactors, advanced purification techniques, and stringent quality control measures to
Properties
CAS No. |
769151-15-7 |
---|---|
Molecular Formula |
C26H24BrClN2O5 |
Molecular Weight |
559.8 g/mol |
IUPAC Name |
[4-bromo-2-[(E)-[[2-(4-butoxyphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 2-chlorobenzoate |
InChI |
InChI=1S/C26H24BrClN2O5/c1-2-3-14-33-20-9-11-21(12-10-20)34-17-25(31)30-29-16-18-15-19(27)8-13-24(18)35-26(32)22-6-4-5-7-23(22)28/h4-13,15-16H,2-3,14,17H2,1H3,(H,30,31)/b29-16+ |
InChI Key |
INRAIPSZVJFZCC-MUFRIFMGSA-N |
Isomeric SMILES |
CCCCOC1=CC=C(C=C1)OCC(=O)N/N=C/C2=C(C=CC(=C2)Br)OC(=O)C3=CC=CC=C3Cl |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)OCC(=O)NN=CC2=C(C=CC(=C2)Br)OC(=O)C3=CC=CC=C3Cl |
Origin of Product |
United States |
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